molecular formula C11H16N2O3 B13550719 Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate

Cat. No.: B13550719
M. Wt: 224.26 g/mol
InChI Key: JQGJNWSDNBXFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 2-oxo-1,2-dihydropyridin-3-yl)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are mediated by the functional groups present in the compound, which form specific bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate
  • Tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Uniqueness

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing stability, while the carbamate moiety offers versatility in chemical reactions. These characteristics make it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-[(2-oxo-1H-pyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-5-4-6-12-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJNWSDNBXFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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